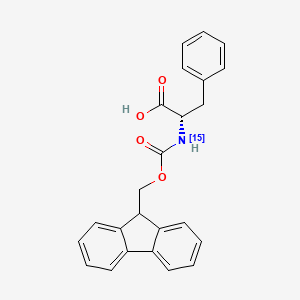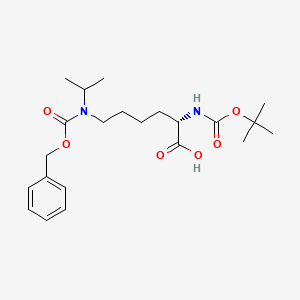
Boc-L-lys(ipr,Z)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-lys(ipr,Z)-OH: is a derivative of lysine, an essential amino acid. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus and an isopropyl (ipr) group at the side chain. The “Z” likely refers to a specific stereochemistry or protecting group at the side chain. This compound is often used in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-lys(ipr,Z)-OH typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the side chain: The side chain amino group is protected using an isopropyl group, which can be introduced through various methods, including alkylation.
Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.
化学反应分析
Types of Reactions
Boc-L-lys(ipr,Z)-OH: undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Introduction of various functional groups at the side chain.
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide: Used for peptide coupling reactions.
Isopropyl halides: Used for side chain protection.
Major Products Formed
Deprotected lysine derivatives: Formed after removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
科学研究应用
Boc-L-lys(ipr,Z)-OH: is widely used in scientific research, including:
Peptide Synthesis: As a protected lysine derivative, it is used in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of biomolecules for various applications in biology and medicine.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
作用机制
The mechanism of action of Boc-L-lys(ipr,Z)-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The isopropyl group protects the side chain, allowing for selective reactions at other sites.
相似化合物的比较
Boc-L-lys(ipr,Z)-OH: can be compared with other protected lysine derivatives, such as:
Boc-L-lys(Z)-OH: Similar but without the isopropyl group.
Fmoc-L-lys(ipr,Z)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) at the amino terminus.
Cbz-L-lys(ipr,Z)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.
Each of these compounds has unique properties and applications, with This compound being particularly useful for its stability and ease of deprotection.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
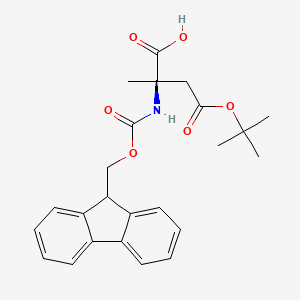
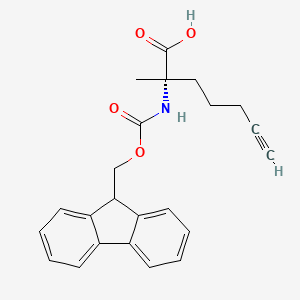
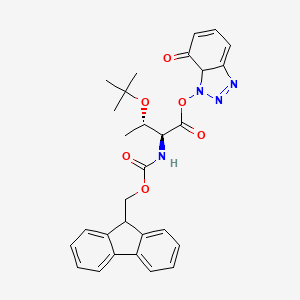
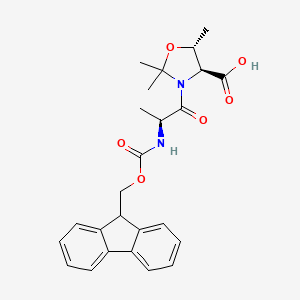
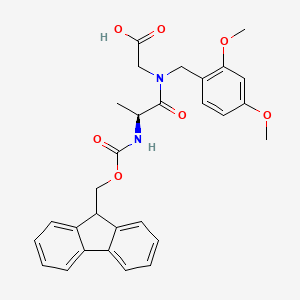
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)
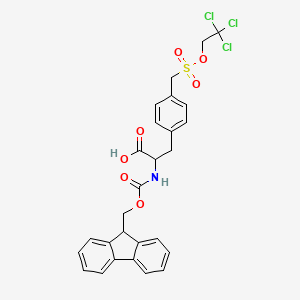

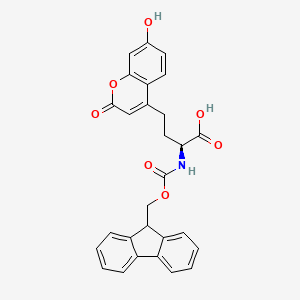
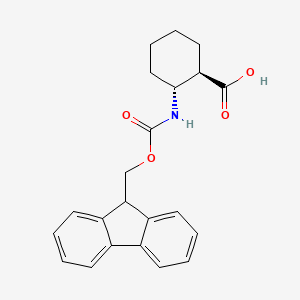
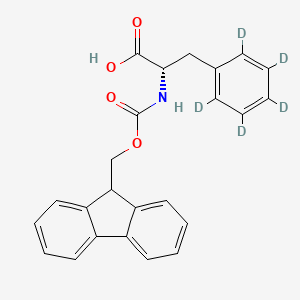
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
